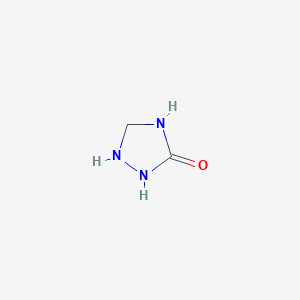

1,2,4-Triazolidin-3-one

描述

Significance of Heterocyclic Compounds in Chemical Research

Heterocyclic compounds are a vast and diverse class of organic molecules that are fundamental to the fields of chemistry, biology, and materials science. openaccessjournals.com These compounds are characterized by a cyclic structure containing at least one atom other than carbon, known as a heteroatom. openaccessjournals.comijarsct.co.in The most common heteroatoms are nitrogen, oxygen, and sulfur. ijarsct.co.in The presence of these heteroatoms within the ring imparts unique physical and chemical properties that distinguish them from their all-carbon counterparts. openmedicinalchemistryjournal.com

The significance of heterocyclic compounds is underscored by their widespread presence in nature, forming the core structures of many biologically essential molecules such as vitamins, hormones, antibiotics, and alkaloids. ijpsr.comnih.gov For instance, the nucleic acids that constitute DNA and RNA, the very building blocks of life, are based on nitrogen-containing heterocyclic compounds like purines and pyrimidines. nih.gov This natural prevalence suggests a fundamental importance of heterocyclic structures to living systems. ijarsct.co.in

In academic and industrial research, heterocyclic compounds are extensively utilized as pharmaceuticals, agrochemicals, and functional materials. ijpsr.comelsevierpure.com Their structural versatility allows chemists to synthesize novel molecules with tailored properties for a wide array of applications, including the development of conducting polymers, organic semiconductors, and dyes. openaccessjournals.com

Nitrogen-containing heterocycles represent a particularly important subclass of heterocyclic compounds within organic chemistry. elsevierpure.com Their structural diversity and ability to mimic natural metabolites and products make them pivotal in modern drug design. elsevierpure.comopenmedicinalchemistryjournal.com In fact, over half of all FDA-approved drugs contain at least one nitrogen heterocycle, highlighting their immense therapeutic significance. rsc.org

The presence of nitrogen atoms in a heterocyclic ring can significantly influence the molecule's properties. Nitrogen can act as a proton acceptor or donor, enabling the formation of hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. nih.gov This characteristic is fundamental to their application in medicinal chemistry. openmedicinalchemistryjournal.com

Beyond their role in pharmaceuticals, nitrogen-containing heterocycles are vital in various industrial applications. They are used as corrosion inhibitors, polymers, dyes, and developers. elsevierpure.comopenmedicinalchemistryjournal.com Furthermore, their catalytic behavior makes them valuable precursors in the synthesis of other important organic compounds. elsevierpure.com The continuous and rapid synthesis of new nitrogen heterocycles is a testament to the vitality and utility of this area of organic chemistry. openmedicinalchemistryjournal.com

Five-membered heterocyclic rings have gained considerable prominence in medicinal chemistry and materials science. mdpi.comnumberanalytics.com These structures are found in numerous natural products and biologically active compounds. numberanalytics.com The inclusion of multiple heteroatoms, such as nitrogen, oxygen, or sulfur, within a five-membered ring can further enhance the molecule's polarity and its capacity for hydrogen bonding. mdpi.com These features can lead to improved binding affinity and selectivity for specific biological targets. mdpi.com

From a drug development perspective, five-membered heterocycles are often considered privileged structures because they can improve a molecule's metabolic stability, solubility, and bioavailability—all essential characteristics for effective therapeutic agents. mdpi.com Their unique physicochemical properties have positioned them as key structural motifs in many clinically successful drugs. mdpi.com

In the realm of materials science, these compounds are integral to the creation of advanced materials like conducting polymers and organic light-emitting diodes (OLEDs). numberanalytics.com The versatility of five-membered heterocycles in both biological and material applications ensures that they remain an active and important area of chemical research. mdpi.comnumberanalytics.com

General Overview of 1,2,4-Triazole (B32235) Scaffolds in Academic Contexts

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. ijprajournal.com This scaffold has garnered significant attention in academic and pharmaceutical research due to its wide range of biological activities and its presence in numerous approved drugs. bohrium.comnih.govresearchgate.net The unique properties of the 1,2,4-triazole ring, including its ability to engage in various molecular interactions and its favorable pharmacokinetic profile, make it a valuable component in the design of new chemical entities. bohrium.com

Triazolidine (B1262331) derivatives are a class of compounds based on the saturated five-membered triazolidine ring. The classification of these derivatives depends on the position and nature of substituents on the ring, as well as the oxidation state of the ring atoms.

A key structural distinction within the broader triazole family is between the 1,2,3-triazoles and the 1,2,4-triazoles, which differ in the arrangement of their nitrogen atoms. The 1,2,4-triazole structure, with its non-adjacent nitrogen atoms, imparts distinct electronic properties and reactivity compared to the 1,2,3-isomer.

Further classification is based on the functional groups attached to the triazolidine ring. For instance, the presence of a carbonyl group at the 3-position defines the 1,2,4-triazolidin-3-one subclass. The nature and position of other substituents on the nitrogen and carbon atoms of the ring lead to a wide variety of derivatives with diverse chemical properties.

Table 1: Classification of Selected Triazole Derivatives

| Derivative Class | Core Structure | Key Features |

|---|---|---|

| 1,2,4-Triazole | A five-membered ring with three nitrogen atoms at positions 1, 2, and 4. | Aromatic, planar structure. |

| 1,2,3-Triazole | A five-membered ring with three adjacent nitrogen atoms. | Aromatic, with different electronic distribution than 1,2,4-triazole. |

| This compound | A saturated 1,2,4-triazole ring with a carbonyl group at the 3-position. | Non-aromatic, contains a lactam functional group. |

| 1,2,4-Triazole-3-thione | A 1,2,4-triazole ring with a thione group at the 3-position. | Can exist in thione-thiol tautomeric forms. mdpi.com |

The academic inquiry into triazole chemistry began in the late 19th century. The name "triazole" was first proposed by Bladin in 1885 for the C2N3H3 ring system. ijprajournal.com Since then, research into triazoles and their derivatives has expanded significantly, driven by their diverse applications. researchgate.net

The synthesis and study of triazolidinones, as a specific class of triazole derivatives, became a focus of academic research due to their interesting chemical properties and potential biological activities. Early research likely focused on the fundamental synthesis and reactivity of the triazolidinone ring system. Over the past few decades, the development of new synthetic methodologies has allowed for the creation of a vast library of substituted this compound derivatives. frontiersin.org These efforts have been crucial in exploring the structure-activity relationships of these compounds in various contexts. The continuous investigation into triazolidinones reflects their enduring importance in heterocyclic and medicinal chemistry.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

48082-24-2 |

|---|---|

分子式 |

C2H5N3O |

分子量 |

87.08 g/mol |

IUPAC 名称 |

1,2,4-triazolidin-3-one |

InChI |

InChI=1S/C2H5N3O/c6-2-3-1-4-5-2/h4H,1H2,(H2,3,5,6) |

InChI 键 |

NXHDERLYZNBICI-UHFFFAOYSA-N |

规范 SMILES |

C1NC(=O)NN1 |

产品来源 |

United States |

Synthetic Methodologies for 1,2,4 Triazolidin 3 One and Derivatives

Classical and Conventional Synthetic Routes

Traditional approaches to constructing the 1,2,4-triazolidin-3-one ring system have been foundational, relying on the predictable reactivity of simple, readily available precursors.

Condensation Reactions with Thiosemicarbazides and Carbonyl Compounds

A primary and widely employed method for synthesizing 1,2,4-triazolidine (B1236624) derivatives, particularly the thione analogues (1,2,4-triazolidine-3-thiones), involves the condensation of thiosemicarbazides with various carbonyl compounds, such as aldehydes and ketones. rsc.orgresearchgate.net This approach is valued for its versatility, allowing for the introduction of diverse substituents onto the heterocyclic ring. The initial step is typically the formation of a thiosemicarbazone intermediate, which then undergoes cyclization. tandfonline.comeuropeanreview.org Green chemistry approaches have been developed, utilizing water as a solvent and catalysts like choline (B1196258) chloride to improve the environmental profile of the synthesis. scribd.com

For instance, 5-aryl-1,2,4-triazolidine-3-ones have been synthesized through a three-component reaction of aromatic aldehydes, malononitrile, and semicarbazide (B1199961) in an aqueous medium, highlighting a green protocol. ijcps.org Similarly, novel 1,2,4-triazolidine-3-thiones have been efficiently prepared through the reaction of thiosemicarbazide (B42300) with various aldehydes and ketones, sometimes catalyzed by novel materials like hydrazone-linked covalent organic frameworks (COFs). rsc.org

The cyclization process following the initial condensation is central to the formation of the triazolidine (B1262331) ring. The generally accepted mechanism involves a series of nucleophilic attacks and intramolecular rearrangements.

A proposed mechanism begins with the activation of the carbonyl compound by a catalyst or specific reaction medium. rsc.org Following this activation, the thiosemicarbazide acts as a nucleophile, attacking the carbonyl carbon. rsc.orgscribd.com This leads to the formation of a hydrazone intermediate. rsc.org The subsequent and crucial step is the intramolecular cyclization, where a nitrogen atom (specifically, the –NH group from the thiosemicarbazide moiety) performs a nucleophilic attack on the imine carbon (C=N). rsc.orgscribd.com This ring-closing step forms the five-membered 1,2,4-triazolidine ring. rsc.org A final proton transfer step helps to stabilize the newly formed heterocyclic system. rsc.org

The reaction environment, particularly the pH, plays a critical role in the synthesis of 1,2,4-triazolidin-3-ones, influencing reaction rates and product yields. Both acidic and basic conditions have been successfully employed to facilitate the cyclization. rsc.orgsci-hub.se

Acidic Media: Acid catalysts are frequently used to promote the condensation and cyclization steps. Novel acidic ionic liquids have been designed and shown to be efficient catalysts for the synthesis of 1,2,4-triazolidine-3-thione (B12288263) derivatives from aldehydes and thiosemicarbazide at room temperature. nih.gov Solid acid catalysts, such as bismuth oxide supported on zirconia (Bi₂O₃/ZrO₂), have also demonstrated high efficacy, particularly in aqueous media at reflux temperatures. sci-hub.se The acidic nature of such catalysts can activate the carbonyl group, facilitating the initial nucleophilic attack by the thiosemicarbazide. rsc.org

Basic Media: Alkaline conditions are also effective for promoting the cyclization of thiosemicarbazide derivatives. lew.ronih.gov For example, 1,4-disubstituted thiosemicarbazides can be cyclized in a sodium hydroxide (B78521) (NaOH) solution to afford the corresponding mercaptotriazoles (a tautomeric form of triazolidine-thiones). lew.ro Similarly, the cyclization of N-substituted hydrazine (B178648) carbothioamides to form 1,2,4-triazole-3-thiones has been conducted under basic conditions. scribd.com The choice between acidic and basic media can sometimes depend on the specific substituents on the starting materials, as some groups may be sensitive to one condition over the other. lew.ro

Table 1: Comparison of Catalysts in Acidic and Basic Media for Triazolidinone Synthesis

| Catalyst/Medium | Starting Materials | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Acidic Ionic Liquid | Aldehydes, Thiosemicarbazide | 1,2,4-Triazolidine-3-thiones | Efficient synthesis at room temperature. | nih.gov |

| Bi₂O₃/ZrO₂ | Aldehydes/Ketones, Thiosemicarbazide | 1,2,4-Triazolidine-3-thiones | Superior catalytic activity in water at reflux. | sci-hub.se |

| NaOH Solution | 1,4-Disubstituted Thiosemicarbazides | Mercaptotriazoles | Effective for cyclization of pre-formed thiosemicarbazides. | lew.ro |

| Choline Chloride | Aldehydes/Ketones, Thiosemicarbazide | 1,2,4-Triazolidine-3-thiones | Green, efficient synthesis in aqueous medium. | scribd.com |

| Triethylamine/Piperidine | Aldehydes/Ketones, Thiosemicarbazide | 1,2,4-Triazolidine-3-thiones | Basic catalysts afford the product, though sometimes require longer reaction times. | sci-hub.se |

Oxidative Cyclization Pathways

An alternative and powerful strategy for synthesizing this compound derivatives is through oxidative cyclization. This method typically involves the oxidation of a pre-formed thiosemicarbazone or semicarbazone. tandfonline.comeuropeanreview.orgbeilstein-journals.org This approach has proven effective for a variety of substrates, including those derived from complex molecules like steroids. beilstein-journals.org The reaction is often regioselective, yielding the 1,2,4-triazole (B32235) ring over other potential heterocyclic products like 1,3,4-thiadiazoles. unipa.itresearchgate.net

A variety of oxidizing agents have been successfully employed to induce the cyclization of thiosemicarbazones. The choice of oxidant can be crucial for the reaction's efficiency and selectivity.

Hydrogen Peroxide (H₂O₂): H₂O₂ is a common and effective oxidant for this transformation. It has been used for the synthesis of steroidal spiro 1,2,4-triazolidin-3-ones from the corresponding semicarbazones at 0 °C, affording good yields. beilstein-journals.org It is considered a more environmentally friendly option compared to some heavy metal oxidants. researchgate.net

Manganese Dioxide (MnO₂): Activated MnO₂ is another frequently used reagent for the oxidative cyclization of thiosemicarbazones. tandfonline.comeuropeanreview.org It is a heterogeneous oxidant, which can simplify product purification. However, its efficiency can be lower than other oxidants like H₂O₂ in certain applications. researchgate.net

Ferric Chloride (FeCl₃·6H₂O): Hydrated ferric chloride is a classical oxidizing agent used to prepare 1,2,4-triazolidin-3-thiones from thiosemicarbazones. tandfonline.comeuropeanreview.org It is effective but can lead to challenges in product separation and may be considered less environmentally benign than other options. tandfonline.com

Other Oxidants: Besides the most common agents, other oxidants like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), unipa.itresearchgate.net potassium superoxide (B77818) (KO₂), europeanreview.org and m-chloroperbenzoic acid (m-CPBA) have also been reported to facilitate this cyclization. tandfonline.comeuropeanreview.org

Table 2: Selected Oxidizing Agents for the Synthesis of this compound Derivatives

| Oxidizing Agent | Substrate | Typical Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Steroidal Semicarbazones | Chloroform (B151607), 0 °C | 82–85% | beilstein-journals.org |

| Manganese Dioxide (MnO₂) | Ketone Thiosemicarbazones | Not specified | Moderate | tandfonline.comeuropeanreview.org |

| Ferric Chloride (FeCl₃·6H₂O) | Ketone Thiosemicarbazones | Not specified | Low to Moderate | tandfonline.comeuropeanreview.org |

| Potassium Superoxide (KO₂) | Thiosemicarbazones | Microwave, Dry media | High | europeanreview.org |

| m-Chloroperbenzoic Acid | Ketone Thiosemicarbazones | Microwave, Dry media | High | tandfonline.com |

The mechanism of oxidative cyclization is often proposed to proceed via a free radical pathway, especially when certain oxidizing agents are used. tandfonline.combeilstein-journals.orgsci-hub.st For the reaction of semicarbazones with hydrogen peroxide, a proposed free radical mechanism involves the generation of a primary radical at the terminal nitrogen atom of the semicarbazide moiety (–CO-HN•). beilstein-journals.org This highly reactive radical then undergoes an intramolecular addition to the carbon atom of the imino group (C=N), leading to the closure of the five-membered triazolidine ring. beilstein-journals.org

Similarly, a free radical mechanism has been suggested for the microwave-assisted oxidative cyclization of thiosemicarbazones catalyzed by NaHSO₄·SiO₂. tandfonline.com This pathway involves the in-situ formation of the thiosemicarbazone, followed by an oxidative free radical cyclization to yield the final spiro-1,2,4-triazolidin-3-thione product. tandfonline.comsci-hub.st The use of "bona fide" one-electron abstracting agents like potassium ferricyanide also points towards a single electron transfer (s.e.t.) step initiating the cyclization cascade, further supporting radical or radical-cation intermediates in the formation of the 1,2,4-triazole ring. unipa.it

Ring-Chain Isomerism of Semicarbazones to 1,2,4-Triazolidin-3-ones

A key transformation in the synthesis of 1,2,4-triazolidin-3-ones is the ring-chain isomerism involving semicarbazones. This process, where an open-chain semicarbazone cyclizes to form the this compound ring, is a subject of both practical and theoretical interest. sciforum.net The reverse reaction, the conversion of the cyclic form back to the acyclic isomer, can also occur. sciforum.net

While aldehyde semicarbazones are readily available starting materials, their cyclization to 1,2,4-triazolidin-3-ones has not been extensively explored in preparative chemistry. sciforum.netmdpi.com Some one-pot syntheses have been reported that are hypothesized to proceed through the intermediate formation and subsequent cyclization of semicarbazones. mdpi.comresearchgate.netresearchgate.net However, in some instances, the isolated products were later identified as the corresponding semicarbazones and not the cyclized 1,2,4-triazolidin-3-ones. researchgate.netresearchgate.netresearchgate.net

The interconversion between semicarbazones and 1,2,4-triazolidin-3-ones is governed by thermodynamic and kinetic factors. sciforum.netmdpi.comsciforum.net Density Functional Theory (DFT) studies, specifically using the B3LYP/6-311++G(d,p) method, have been employed to investigate these aspects. sciforum.netmdpi.comsciforum.net

These computational studies have revealed that the cyclization of aliphatic aldehyde semicarbazones is often thermodynamically unfavorable without the presence of an acid promoter. sciforum.netmdpi.com For instance, the cyclization of ethanal 2-methylsemicarbazone to 2,5-dimethyl-1,2,4-triazolidin-3-one has a positive Gibbs free energy change (ΔG) in both chloroform (CHCl₃) and acetonitrile (B52724) (MeCN), indicating an unfavorable process. sciforum.netmdpi.com However, in the presence of strong Brønsted acids like triflic acid (TfOH) or hydrochloric acid (HCl) in aprotic solvents, the reaction proceeds to completion at room temperature, forming the N1-protonated this compound salts. sciforum.netresearchgate.net The thermodynamics of this acid-promoted cyclization can be solvent-dependent. For example, the reaction is favorable in acetonitrile but slightly unfavorable in chloroform; however, the precipitation of the product in chloroform can drive the equilibrium towards the cyclic form. sciforum.netmdpi.com

In contrast, the cyclization of benzaldehyde (B42025) semicarbazones is generally not observed, even in the presence of very strong Brønsted acids. sciforum.netmdpi.comresearchgate.net DFT calculations attribute this to the unfavorable thermodynamics of the reaction for aromatic aldehyde semicarbazones. sciforum.netmdpi.com

Table 1: Thermodynamic Data for the Cyclization of Ethanal 2-methylsemicarbazone

| Solvent | Promoter | ΔG (kcal/mol) | Outcome |

| CHCl₃ | None | 7.17 mdpi.com | Unfavorable |

| MeCN | None | 6.77 mdpi.com | Unfavorable |

| MeCN | TfOH | -1.10 mdpi.com | Favorable |

| CHCl₃ | TfOH | 0.30 mdpi.com | Unfavorable (driven by precipitation) |

Modern and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for synthesizing this compound derivatives. These approaches often focus on one-pot reactions, the use of green solvents, and the application of novel catalysts.

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency and atom economy. researchgate.netnih.gov These reactions allow for the synthesis of complex molecules in a single step from multiple starting materials, avoiding the need for isolation of intermediates. researchgate.net

Several MCRs have been developed for the synthesis of this compound and its thione analogues. These often involve the reaction of an aldehyde or ketone with semicarbazide or thiosemicarbazide, sometimes in the presence of other components. growingscience.comijcps.org For example, 5-aryl-1,2,4-triazolidine-3-ones have been synthesized via a three-component reaction of aromatic aldehydes, malononitrile, and semicarbazide in an aqueous medium. ijcps.org

The development of catalyst-free synthetic routes is a significant goal in green chemistry as it minimizes pollution and simplifies reaction procedures. acgpubs.org Some catalyst-free methods for the synthesis of 1,2,4-triazolidine-3-thiones, the sulfur analogues of 1,2,4-triazolidin-3-ones, have been reported. sci-hub.se For instance, the reaction of aryl aldehydes with thiosemicarbazide can proceed smoothly in the absence of a catalyst, particularly when using green solvents like polyethylene (B3416737) glycol (PEG-400) or even under solvent-free conditions. acgpubs.orgsci-hub.se Microwave irradiation has also been utilized to promote these reactions. acgpubs.org

Heterogeneous catalysts are increasingly favored in organic synthesis due to their ease of separation from the reaction mixture, potential for recyclability, and often lower environmental impact compared to homogeneous catalysts. encyclopedia.pubsemanticscholar.org

One-Pot Multicomponent Reactions (MCRs)

Catalysis by Heterogeneous Systems

Metal Oxide Nanocatalysts (e.g., Bi₂O₃/ZrO₂)

Among the various heterogeneous catalysts, metal oxide nanoparticles have gained significant attention. researchgate.netnih.gov Zirconia (ZrO₂)-based catalysts, in particular, have been widely used for the synthesis of a variety of heterocyclic compounds. researchgate.net

A notable example is the use of bismuth oxide supported on zirconia (Bi₂O₃/ZrO₂) as a highly efficient heterogeneous catalyst. sci-hub.seresearchgate.net This catalyst has been successfully employed in the synthesis of novel 5-(1-(2,4-dinitrophenyl)-3-substituted-phenyl-1H-pyrazol-4-yl)-1,2,4-triazolidine-3-thione derivatives. sci-hub.seresearchgate.net The reaction between substituted pyrazole-4-carbaldehydes and thiosemicarbazide proceeds with high yields (90–96%) in water at 80°C. sci-hub.seresearchgate.net The catalyst, prepared by a simple wet impregnation method, can be recovered and reused multiple times without a significant loss of activity. researchgate.net The optimal catalytic activity is often observed at a specific loading of the active metal oxide, for instance, 2.5 wt% of Bi₂O₃ on ZrO₂. sci-hub.seresearchgate.net This is attributed to the optimal dispersion and accessibility of the active sites on the catalyst surface. sci-hub.se

Other related catalytic systems include Bi₂O₃ supported on fluorapatite (B74983) (Bi₂O₃/FAp), which has proven effective for the synthesis of other nitrogen-containing heterocycles. researchgate.netresearchgate.net The use of these catalysts aligns with the principles of green chemistry by offering high yields, short reaction times, simple work-up procedures, and catalyst reusability. researchgate.netresearchgate.net

Table 2: Synthesis of Pyrazole-Linked 1,2,4-Triazolidine-3-thiones using Bi₂O₃/ZrO₂ Catalyst

| Catalyst Loading (wt% Bi₂O₃) | Yield (%) |

| 1 | Lower |

| 2.5 | 90-96 sci-hub.seresearchgate.net |

| 5 | Lower |

Agrowaste-Derived Catalysts

The use of catalysts derived from agricultural waste (agrowaste) represents a significant advancement in green chemistry for the synthesis of heterocyclic compounds. dntb.gov.uaresearchgate.net These catalysts are lauded for their cost-effectiveness, ready availability, low toxicity, and biodegradability. dntb.gov.ua Agro-waste materials such as rice husk, fruit peels, and bark can be converted into effective catalysts, often through simple processes like thermal treatment to produce ash, which is then extracted with water. acgpubs.orgbohrium.com

One notable example is the use of Water Extract of Orange Fruit Shell Ash (WEOFSA) as a catalyst in the synthesis of 5-aryl-1,2,4-triazolidine-3-thiones. acgpubs.org This method involves the reaction of aromatic aldehydes and thiosemicarbazide under microwave irradiation, offering a facile and green route to the desired products. acgpubs.org Similarly, sulfonated rice husk ash (RHA-SO3H) has been employed as a highly efficient and reusable solid acid catalyst for various organic transformations, including the synthesis of bis-heterocyclic compounds. rsc.org The use of rice husk as a green and inexpensive reagent has also been demonstrated for the synthesis of other heterocyclic systems under solvent-free conditions. academie-sciences.fr

The catalytic activity of these agro-waste-derived materials is often attributed to the presence of metallic and non-metallic oxides. bohrium.comscilit.com These catalysts can facilitate reactions through various mechanisms, often acting as natural, base-like substances. bohrium.com The application of agro-waste catalysts aligns with the principles of sustainable chemistry by transforming waste into valuable resources for chemical synthesis. dntb.gov.uaacgpubs.org

Table 1: Examples of Agrowaste-Derived Catalysts in Heterocyclic Synthesis

| Catalyst | Precursor Material | Application in Synthesis | Reference |

|---|---|---|---|

| Water Extract of Orange Fruit Shell Ash (WEOFSA) | Orange Fruit Shell | Synthesis of 5-aryl-1,2,4-triazolidine-3-thiones | acgpubs.org |

| Sulfonated Rice Husk Ash (RHA-SO3H) | Rice Husk | Synthesis of bis-heterocyclic compounds | rsc.org |

| Rice Husk | Rice Husk | Synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[α]xanthen-11-ones | academie-sciences.fr |

Functionalized Magnetic Nanoparticles

Functionalized magnetic nanoparticles (MNPs) have emerged as highly efficient and recoverable catalysts for a wide range of organic reactions, including the synthesis of heterocyclic compounds. rsc.orgtandfonline.commdpi.com Their primary advantage lies in their easy separation from the reaction mixture using an external magnet, which allows for catalyst recycling and reduces operational costs. researchgate.net The high surface area-to-volume ratio of nanoparticles also contributes to their enhanced catalytic activity. mdpi.comresearchgate.net

Typically, magnetite (Fe3O4) or maghemite (γ-Fe2O3) nanoparticles serve as the magnetic core. tandfonline.comarabjchem.org To improve chemical stability and provide a surface for functionalization, these cores are often coated with a layer of silica (B1680970) (SiO2). tandfonline.comnih.gov The silica shell can then be modified with various organic or inorganic functional groups to create a specific catalytic environment. tandfonline.com

For instance, tannic acid-functionalized silica-coated Fe3O4 nanoparticles (Fe3O4@SiO2@Tannic acid) have been developed as a novel and magnetically recyclable catalyst. researchgate.net This catalyst has been successfully used in the one-pot synthesis of 5-pyrazolin-1,2,4-triazolidine-3-ones (and thiones). researchgate.net The synthesis of these nanoparticles involves coating Fe3O4 with silica, followed by functionalization with tannic acid. researchgate.net The resulting catalyst is well-characterized by various techniques, including FT-IR, XRD, and TEM, to confirm its structure and properties. researchgate.net

Other examples include the use of manganese-based magnetic catalysts, which are effective in a variety of transformations due to the multiple oxidation states and redox activity of manganese. researchgate.net The development of these catalysts focuses on creating systems that are not only efficient but also environmentally benign. researchgate.net

Table 2: Characterization of Functionalized Magnetic Nanoparticles

| Nanoparticle System | Core | Shell | Functional Group | Application | Reference |

|---|---|---|---|---|---|

| Fe3O4@SiO2@Tannic acid | Fe3O4 | SiO2 | Tannic acid | Synthesis of 5-pyrazolin-1,2,4-triazolidine-3-ones | researchgate.net |

| Fe3O4@SiO2-PMA-Cu | Fe3O4 | SiO2 | Phosphomolybdic acid-Cu | Synthesis of β-thiol-1,4-disubstituted-1,2,3-triazoles | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. rsc.orgbohrium.comrsc.org By directly coupling microwave energy with polar molecules in the reaction mixture, this technique leads to rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and improve product purity. chim.itijirt.org These features make MAOS a highly attractive method for the synthesis of nitrogen-containing heterocycles, a class of compounds with significant biological and pharmaceutical importance. rsc.orgchim.it

The application of microwave irradiation is particularly effective in combination with other green chemistry principles, such as the use of solvent-free conditions or environmentally benign solvents. rsc.orgcem.com For the synthesis of this compound derivatives, microwave heating has been shown to accelerate cyclization reactions, leading to the desired products in shorter times and often in higher yields compared to traditional methods. tandfonline.com

For example, the synthesis of 7,9-diaryl-6,6-dimethyl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones has been achieved under microwave irradiation in a solvent-free system using NaHSO4·SiO2 as a heterogeneous catalyst. tandfonline.com This approach highlights the synergy between microwave heating and solvent-free conditions to create an eco-friendly synthetic route. tandfonline.com Similarly, the synthesis of 3-azabicyclic spiro-1',2',4'-triazolidin-3'-thiones has been successfully carried out using potassium superoxide as a catalyst under microwave irradiation. europeanreview.org

Solvent-Free Reaction Conditions

Conducting organic reactions under solvent-free, or neat, conditions is a fundamental principle of green chemistry that aims to reduce environmental pollution and improve reaction efficiency. cem.comijrpr.com The absence of a solvent can lead to higher reaction rates due to increased reactant concentration and can simplify product work-up and purification, often eliminating the need for chromatographic separations. ijrpr.comrsc.org

Solvent-free conditions are particularly well-suited for cyclization reactions, where they can minimize the formation of side products and enhance yields. ijrpr.com These reactions can be promoted by various means, including thermal activation, mechanochemical mixing (ball milling), or microwave irradiation. ijrpr.comresearchgate.net

In the context of this compound synthesis, solvent-free approaches have been successfully implemented. For instance, the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[α]xanthen-11-ones, a related heterocyclic system, has been achieved through a three-component reaction under solvent-free conditions using rice husk as a catalyst. academie-sciences.fr Another example is the synthesis of polysubstituted cyclohexanol (B46403) derivatives via an addition and cyclization reaction in the presence of NaOH under solvent-free conditions, demonstrating the broad applicability of this approach. sioc-journal.cn The combination of solvent-free conditions with microwave irradiation often provides a synergistic effect, further accelerating reactions and improving their green credentials. tandfonline.comrsc.org

In Situ Generation of Intermediates for Cyclization

In the synthesis of 1,2,4-triazolidin-3,5-diones, a notable example involves the in situ generation of isocyanates. rhhz.net In a one-pot reaction, primary amines are treated with triphosgene (B27547) in the presence of a base like cesium carbonate. rhhz.netnih.gov This reaction generates three equivalents of the corresponding isocyanate in situ. rhhz.net Subsequent addition of ethyl carbazate (B1233558) to the reaction mixture leads to its reaction with the isocyanate, forming a urea-type intermediate. rhhz.netnih.gov This intermediate then undergoes intramolecular cyclization to afford the final 4-substituted-1,2,4-triazolidin-3,5-dione product. rhhz.net This one-pot, multi-component reaction is an efficient method for creating a diverse range of urazole (B1197782) derivatives. rhhz.net

Another strategy involves the in situ generation of ylides for cycloaddition reactions. For example, in the synthesis of certain spiro compounds, ylides can be generated in situ from the reaction of a thiazolidine (B150603) derivative with a carbonyl compound, which then undergoes a cycloaddition to form the spirocyclic system. beilstein-journals.org

Synthesis of Spiro-1,2,4-Triazolidin-3-one Derivatives

Spiro-1,2,4-triazolidin-3-one derivatives represent a unique class of heterocyclic compounds where the triazolidinone ring is fused to another ring system at a single carbon atom. These structures are of interest due to their potential biological activities. The synthesis of these complex molecules often involves multi-step sequences or elegant one-pot reactions.

A common approach to spiro-1,2,4-triazolidin-3-thiones involves the oxidative cyclization of thiosemicarbazones derived from cyclic ketones. tandfonline.com For instance, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones can be converted to their corresponding thiosemicarbazones, which are then cyclized using an oxidizing agent. europeanreview.org Potassium superoxide (KO2) under microwave irradiation has been effectively used for this transformation, providing the desired 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9,5'-spiro-1',2',4'-triazolidin-3'-thiones. europeanreview.org

Another method for the synthesis of steroidal spiro-1,2,4-triazolidin-3-ones involves the reaction of steroidal semicarbazones with hydrogen peroxide. beilstein-journals.orgnih.gov This reaction proceeds selectively at low temperatures to yield the spiro derivatives in good yields. beilstein-journals.orgnih.gov The proposed mechanism involves a free radical process initiated by hydrogen peroxide. beilstein-journals.orgnih.gov

Construction of Spirocyclic Systems

The construction of spirocyclic systems containing the this compound moiety often relies on cycloaddition reactions or the cyclization of appropriately functionalized precursors. A key strategy involves the use of a ketone as a starting material, which ultimately becomes the spiro center.

One straightforward method involves the reaction of semicarbazones of cyclic ketones with an oxidizing agent like hydrogen peroxide. beilstein-journals.org This approach has been used to synthesize steroidal spiro 1,2,4-triazolidin-3-ones, where the reaction of a steroidal semicarbazone in chloroform at 0 °C yields the spiro product as a single isomer. beilstein-journals.org The proposed mechanism for this transformation is a free-radical pathway where a radical is generated at the terminal nitrogen of the semicarbazone, which then adds to the imino carbon to form the spiro ring system. beilstein-journals.org

Multicomponent reactions also offer an efficient route to spiro compounds. For example, the synthesis of piperidinyl spiro-1,2,4-triazolidin-3-thiones can be achieved through a one-pot reaction of 3,3-dimethyl-2,6-diaryl-piperidin-4-ones with thiosemicarbazide under microwave irradiation with a solid support catalyst like NaHSO4·SiO2. tandfonline.com In this case, the thiosemicarbazone is generated in situ and then undergoes cyclization to form the spiro product. tandfonline.com Similarly, the synthesis of 3-azabicyclic spiro-1',2',4'-triazolidin-3'-thiones has been accomplished using potassium superoxide as a catalyst under microwave irradiation, starting from the corresponding ketone. europeanreview.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-aryl-1,2,4-triazolidine-3-thiones |

| 12-aryl-8,9,10,12-tetrahydrobenzo[α]xanthen-11-ones |

| 5-pyrazolin-1,2,4-triazolidine-3-ones |

| β-thiol-1,4-disubstituted-1,2,3-triazoles |

| 7,9-diaryl-6,6-dimethyl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones |

| 3-azabicyclic spiro-1',2',4'-triazolidin-3'-thiones |

| 4-substituted-1,2,4-triazolidin-3,5-dione |

| Isocyanate |

| Ethyl carbazate |

| Spiro-1,2,4-triazolidin-3-one |

| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one |

| Thiosemicarbazone |

| Semicarbazone |

| 3,3-dimethyl-2,6-diaryl-piperidin-4-one |

| Pyrano[2,3-c]pyrazoles |

| Pyrazolyl-4H-chromenes |

| Bis(indolyl)methanes |

| 4,4′-(arylmethylene)-bis-(3-methyl-1-phenyl-1H-pyrazol-5-ols) |

| 3,3′-(arylmethylene)-bis-(4-hydroxycoumarins) |

| Polysubstituted cyclohexanol |

| Pyrrolo[3,4-c]quinolone |

| Pyrrolo[2,1-a]isoquinoline-8-carboxylate |

| 1,2-dihydroquinoline-3,4-dicarboxylate |

| Aryl-1,2-dihydroquinoline |

| Urazole |

| Thiazolidine |

| Acenaphthenequinone |

| Epi-androsterone |

| Sulfanilamide |

| Thioglycolic acid |

| p-Fluorobenzaldehyde |

| Fe3O4 (Magnetite) |

| γ-Fe2O3 (Maghemite) |

| SiO2 (Silica) |

| Tannic acid |

| Phosphomolybdic acid |

| NaHSO4·SiO2 |

| Potassium superoxide (KO2) |

| Hydrogen peroxide |

| Triphosgene |

| Cesium carbonate |

Reaction Chemistry and Mechanistic Investigations

Cycloaddition Reactions Leading to 1,2,4-Triazolidin-3-one Structures

Cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone in the synthesis of five-membered heterocyclic rings like the 1,2,4-triazole (B32235) system. amanote.com These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form the ring structure. uchicago.eduyoutube.com

The synthesis of the 1,2,4-triazole ring, the unsaturated analogue of the 1,2,4-triazolidine (B1236624) core, is often achieved through the 1,3-dipolar cycloaddition of azides with alkynes or nitriles. youtube.comfrontiersin.org For instance, the reaction between an azide and an alkyne yields a triazole directly. youtube.com While these methods typically produce the fully aromatic 1,2,4-triazole, subsequent reduction or modification can lead to the saturated this compound ring.

Another powerful approach is the cyclocondensation of C-glycosyl formamidrazones with 1,2-dicarbonyl derivatives, which has been used to synthesize related C-glycosyl 1,2,4-triazines. mdpi.com This highlights the utility of condensation strategies to build the heterocyclic core from acyclic precursors. The formation of the this compound structure often relies more on cyclocondensation reactions, which are discussed in the mechanism section, rather than direct cycloadditions. However, the principles of forming carbon-nitrogen and nitrogen-nitrogen bonds in cycloadditions are fundamental to understanding the assembly of this heterocyclic system.

Functionalization and Derivatization Strategies

Once the this compound nucleus is formed, it can be modified at various positions to create a library of derivatives. Key strategies include alkylation, acylation, the introduction of diverse substituents, and Mannich base formation.

Alkylation and acylation are common methods for functionalizing the nitrogen and exocyclic oxygen (or sulfur in analogous thiones) atoms of the this compound ring. The regioselectivity of these reactions is a critical consideration, as alkylation can potentially occur on any of the ring's nitrogen atoms or the exocyclic atom. mdpi.com

Studies on the closely related 1,2,4-triazole-3-thiones have shown that alkylation is a convenient and selective method for obtaining various polysubstituted triazoles. researchgate.net The reaction of 4,5-disubstituted 4H-1,2,4-triazole-3-thiols with agents like ethyl chloroacetate chemoselectively affords the corresponding S-alkyl derivatives. researchgate.net This high regioselectivity for the exocyclic sulfur atom suggests that the corresponding oxygen in this compound would also be a primary site for alkylation, leading to O-alkylated products, although N-alkylation remains a competitive pathway depending on the reaction conditions and substrate. researchgate.netresearchgate.net The reaction is often performed in the presence of a base. researchgate.net

The introduction of an acyl group can be achieved using acyl halides or anhydrides. This functionalization is important for modifying the electronic and steric properties of the molecule.

A wide variety of substituents can be incorporated into the this compound structure, either by building them into the precursors before cyclization or by post-synthesis modification.

One-pot synthesis methods have proven effective for creating derivatives with diverse substituents at the N4 position. For example, 4-substituted 1,2,4-triazolidine-3,5-diones (urazoles) can be prepared from various aniline derivatives, leading to a range of N-aryl substituted products. organic-chemistry.org Similarly, novel 1-alkyl-4-(4-substituted aryl/heteroaryl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones have been synthesized, demonstrating the incorporation of aryl and heteroaryl groups. nih.gov

The Pinner reaction strategy has been employed to synthesize α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates from α-substituted ethyl cyanoacetates, showcasing a method for introducing functionalized alkyl groups at the C3 position of the triazole ring. nih.gov The introduction of alkyl/aryloxymethyl moieties has also been achieved at the N1 position through alkylation of methyl 1,2,4-triazole-3-carboxylate. mdpi.com

| Reaction Type | Reagents | Position of Substitution | Substituent Type |

| N-Arylation | Aniline derivatives, Ethyl Chloroformate, Ethyl Carbazate (B1233558) | N4 | Aryl |

| N-Alkylation | Alkyl Halides, Base | N1, N2, or N4 | Alkyl |

| C-Alkylation (via Pinner) | Substituted Ethyl Cyanoacetates, Formylhydrazide | C3 (via side chain) | Functionalized Alkyl |

| N-Alkylation | Alkyl/Aryloxymethylating agents | N1 | Alkyl/Aryloxymethyl |

The Mannich reaction is a three-component condensation that involves the aminoalkylation of a compound containing an active hydrogen atom with formaldehyde and a primary or secondary amine. wikipedia.org The resulting products are known as Mannich bases. oarjbp.comnih.gov For this compound, the N-H protons are sufficiently acidic to participate in this reaction.

The synthesis of Mannich bases from the analogous 1,2,4-triazole-3-thiones is well-documented. zsmu.edu.ua These reactions typically involve condensing the triazole thione with formaldehyde and a suitable secondary amine, such as N-methylpiperazine or N-phenylpiperazine, in a solvent like dimethylformamide. oarjbp.com This process introduces an aminomethyl group onto one of the ring's nitrogen atoms, typically at the N2 or N4 position. oarjbp.com The resulting Mannich bases are valuable intermediates for further synthetic transformations and are of significant interest in medicinal chemistry. researchgate.netderpharmachemica.com

General Mannich Reaction Scheme:

Substrate: this compound derivative

Reagents: Formaldehyde, Primary or Secondary Amine (e.g., piperidine, morpholine)

Product: N-((dialkylamino)methyl)-1,2,4-triazolidin-3-one derivative

Reaction Mechanism Elucidation

Understanding the mechanistic pathways that lead to the formation of the this compound ring is essential for optimizing existing synthetic routes and designing new ones.

The most common route to the this compound ring and its thione analogues involves the cyclocondensation of a semicarbazide (B1199961) or thiosemicarbazide (B42300) derivative with a carbonyl compound (an aldehyde or ketone).

A widely accepted mechanism proceeds as follows researchgate.net:

Activation of the Carbonyl Group: In acid-catalyzed reactions, the carbonyl oxygen of the aldehyde or ketone is protonated, increasing the electrophilicity of the carbonyl carbon. With Lewis acid catalysts, the catalyst coordinates to the oxygen.

Nucleophilic Attack: The terminal primary amine group of the semicarbazide acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form a hydrazone-like species, often referred to as a semicarbazone.

Intramolecular Cyclization: The secondary amine within the semicarbazone backbone then performs a nucleophilic attack on the carbon atom of the imine (C=N) bond it just formed. This ring-closing step forms the five-membered 1,2,4-triazolidine ring.

Tautomerization/Proton Transfer: A final proton transfer step yields the stable this compound product.

Another established pathway involves the cyclization of pre-formed semicarbazide derivatives. For instance, the oxidation of 4-phenyl-1-pivaloylsemicarbazide leads to the formation of 5-tert-butyl-5-hydroxy-4-phenyl-4,5-dihydro-3H-1,2,4-triazol-3-one, which can then isomerize to a more stable triazolidine-3,5-dione structure. osi.lv A one-pot synthesis for 4-substituted urazoles proceeds through carbamate and semicarbazide intermediates which subsequently cyclize to form the final triazolidinedione product. organic-chemistry.org

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental to elucidating the molecular structure of 1,2,4-triazolidin-3-one by probing the interactions of the molecule with electromagnetic radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key functional groups of this compound, the secondary amine (N-H), the carbonyl group (C=O) of the cyclic amide (lactam), and the carbon-nitrogen bonds (C-N), give rise to distinct peaks. While a specific, peer-reviewed spectrum for the unsubstituted parent compound is not widely published, the expected absorption regions can be predicted based on extensive data from substituted 1,2,4-triazole (B32235) derivatives and general spectroscopic principles ijsr.netresearchgate.netijrpc.comamhsr.orgnih.gov.

N-H Stretching: The N-H bonds of the heterocyclic ring are expected to produce a broad absorption band in the region of 3100-3300 cm⁻¹. This broadening is characteristic of hydrogen-bonded N-H groups.

C=O Stretching: The carbonyl group (lactam) is a strong infrared absorber and is anticipated to show a sharp, intense peak typically in the range of 1690-1720 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds within the triazole ring are expected to appear in the fingerprint region, generally between 1200-1400 cm⁻¹.

C-H Stretching: The single C-H bond on the triazole ring would exhibit a stretching vibration typically around 3000-3100 cm⁻¹.

Interactive Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3100 - 3300 | Medium-Broad |

| C=O (Lactam) | Stretching | 1690 - 1720 | Strong, Sharp |

| C-N | Stretching | 1200 - 1400 | Medium |

| C-H | Stretching | 3000 - 3100 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework and the chemical environment of the nitrogen atoms in the this compound ring. Although specific, published NMR data for the unsubstituted parent compound is scarce, expected chemical shifts can be inferred from analyses of closely related derivatives and established NMR principles urfu.ruoregonstate.eduekb.egpdx.educhemistryconnected.comjournalijsra.comresearchgate.net.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The proton attached to the carbon of the triazole ring (C-H) would likely appear as a singlet. The protons on the nitrogen atoms (N-H) would also produce signals, which can be broad and their chemical shift may vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum is expected to show two distinct signals corresponding to the two carbon atoms in the ring: the carbonyl carbon (C=O) and the methine carbon (C-H). The carbonyl carbon signal is expected to appear significantly downfield, typically in the 150-170 ppm range.

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | CH | 7.0 - 8.5 | Singlet |

| ¹H | NH | 9.0 - 12.0 | Broad Singlet |

| ¹³C | C =O | 150 - 170 | - |

| ¹³C | C -H | 130 - 145 | - |

Note: These are predicted values based on related structures. Actual experimental values may vary.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a compound. For this compound (C₂H₃N₃O), the exact molecular weight can be determined with high precision using High-Resolution Mass Spectrometry (HRMS).

Based on its chemical formula, the monoisotopic mass of this compound is 85.02761 Da uni.lu. In a mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 85. HRMS would confirm this with high accuracy (e.g., m/z 85.0276).

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can also offer structural clues. Plausible fragmentation pathways for this compound include the loss of stable neutral molecules such as carbon monoxide (CO) or nitrogen (N₂), leading to characteristic fragment ions.

Interactive Table: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂H₃N₃O | - |

| Molecular Weight | 85.06 g/mol | chemeo.comnist.gov |

| Monoisotopic Mass | 85.02761 Da | uni.lu |

| Expected [M+H]⁺ | 86.034886 m/z | uni.lu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, allowing for the precise determination of bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state.

Crystal System and Space Group Analysis

As of this writing, a specific, published single-crystal X-ray diffraction study for the unsubstituted parent compound, this compound, could not be located in the primary scientific literature or crystallographic databases. Numerous studies have been conducted on its derivatives, which crystallize in various systems, including triclinic and monoclinic pdx.educhemicalbook.com. However, this data cannot be directly extrapolated to the parent compound. The determination of the crystal system (e.g., monoclinic, orthorhombic) and space group for this compound would require successful single-crystal growth and subsequent X-ray diffraction analysis.

Molecular Conformation and Intramolecular Interactions (e.g., Hydrogen Bonding)

Without experimental crystallographic data, a definitive analysis of the molecular conformation and intermolecular interactions of this compound in the solid state remains speculative. However, based on its structure, strong intermolecular hydrogen bonding is expected to be a dominant feature of its crystal packing. The N-H groups can act as hydrogen bond donors, while the carbonyl oxygen and the ring nitrogen atoms can act as hydrogen bond acceptors cymitquimica.com. This would likely lead to the formation of extended networks, such as dimers or chains, which are common motifs in related heterocyclic structures. Computational modeling could provide theoretical insights into the likely conformation and hydrogen bonding patterns, but this would require experimental validation researchgate.net.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study 1,2,4-triazole (B32235) derivatives to understand their geometry, electronic properties, and reactivity. researchgate.netresearchgate.net

Geometry optimization using DFT methods, such as with the B3LYP functional, is employed to determine the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. researchgate.net Calculations for the 1,2,4-triazole ring have shown that it possesses a planar structure. researchgate.net These optimized geometries provide data on bond lengths and bond angles that are generally in good agreement with experimental values derived from techniques like microwave spectroscopy and electron diffraction. researchgate.net

Electronic structure analysis focuses on the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity.

Other calculated electronic properties include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, and Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution on atoms. researchgate.netresearchgate.net For substituted 1,2,4-triazole-3-thione derivatives, various quantum chemical parameters have been calculated to describe their electronic properties. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. researchgate.net |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Relates to the molecule's ability to attract electrons. researchgate.net |

| Hardness (ɳ) | Resistance to change in electron distribution. | Indicates molecular stability. researchgate.net |

DFT calculations are a reliable tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. By calculating normal vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of 1,2,4-triazole. researchgate.net The calculated spectrum can be compared with experimental results to assign specific absorption bands to corresponding molecular vibrations, such as N-H and C-H bond stretches. researchgate.net

Similarly, theoretical UV/vis spectra can be simulated for the most stable tautomeric forms of 1,2,4-triazole derivatives. researchgate.net Comparing these simulated spectra with experimental data allows for the structural assignment of the predominant tautomer in a given medium. researchgate.net

The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon where isomers (tautomers) differ only in the position of a proton. researchgate.net DFT calculations are instrumental in studying this behavior. By computing the relative stability of all possible tautomers, researchers can predict the most favorable form. researchgate.net This analysis is crucial as the tautomeric state of the molecule can significantly influence its chemical reactivity and its ability to interact with biological targets. researchgate.net The influence of different substituents on the triazole ring on the tautomeric equilibrium has been systematically studied using these computational approaches. researchgate.net

Molecular Mechanics (MM) and Force Field Applications

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. It is particularly useful for studying large biological systems and for performing molecular dynamics simulations. The core of MM is the force field, a set of empirical equations and associated parameters that define the potential energy of a molecule as a function of its atomic coordinates. arxiv.org

Force fields include terms for both bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic). arxiv.org While MM methods are faster than quantum mechanical calculations, their accuracy is highly dependent on the quality of the force field parameters. For novel scaffolds like 1,2,4-triazole derivatives, standard force fields like AMBER or CHARMM may lack accurate parameters. arxiv.orgnih.gov Consequently, specific parametrization procedures are often required, where parameters are optimized to reproduce high-level quantum mechanical data or experimental results. nih.gov A complete set of AMBER-compatible force field parameters, named TZLff, has been developed for 1,2,3-triazole-based peptidomimetics to enable accurate molecular dynamics simulations. nih.gov

Steric energy is a component of the total potential energy calculated in molecular mechanics. It arises from non-bonded interactions between atoms that are not directly bonded, specifically the van der Waals interactions. These interactions are repulsive at short distances and attractive at longer distances, and they are critical for determining the preferred conformation of a molecule.

The steric energy component is typically calculated using a potential function, such as the Lennard-Jones potential. This term accounts for the energy penalty of atoms getting too close to one another, which governs the molecule's three-dimensional shape and flexibility. The treatment of 1-4 interactions (between atoms separated by three bonds) is particularly complex, often requiring a combination of dihedral terms and scaled non-bonded interactions to accurately model torsional energy barriers. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. nih.gov

The general approach involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecular structure, such as steric (size, shape), electronic (charge distribution), and hydrophobic properties. A mathematical model is then developed to establish a relationship between these descriptors and the observed activity or property.

For example, a three-dimensional QSAR (3D-QSAR) study was conducted on nih.govresearchgate.netresearchgate.nettriazolo[4,3-b] researchgate.netnih.govresearchgate.netresearchgate.nettetrazine derivatives to understand their antitumor activities. nih.gov Such studies provide insights into how specific structural modifications on the 1,2,4-triazole scaffold influence its biological effect, thereby guiding the synthesis of derivatives with improved efficacy. nih.gov

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. Computational tools are frequently employed to calculate these descriptors, which are crucial for understanding the behavior of compounds and for developing quantitative structure-activity relationship (QSAR) models. For derivatives of the 1,2,4-triazolidine (B1236624) core structure, chemoinformatics properties based on Lipinski's rule of five are often evaluated to predict the "drug-likeness" of a compound. nih.govepa.gov These rules assess properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors.

The geometries of these compounds are typically optimized using computational methods such as Density Functional Theory (DFT) to find the lowest energy conformer before calculating descriptors. mdpi.com This ensures that the calculated properties reflect the most stable three-dimensional structure of the molecule.

| Descriptor | Predicted Property | General "Drug-Like" Guideline |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | ≤ 500 g/mol |

| Log P (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity or hydrophobicity. | ≤ 5 |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | ≤ 10 |

Correlation with Biological Activities (without specific human trial data)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound, as defined by its molecular descriptors, with its biological activity. mdpi.com By establishing these relationships, the activity of new, unsynthesized compounds can be predicted.

For derivatives of 1,2,4-triazoles, QSAR studies have been successfully employed to understand and predict a range of biological activities. For instance, studies on 1,2,4-triazolidine-3-thione (B12288263) derivatives have shown a noteworthy correlation between their structural features and their ability to inhibit the acetylcholinesterase (AChE) enzyme. nih.govepa.gov Similarly, 3D-QSAR models have been developed for 1,2,4-triazole-thioether compounds to elucidate the structural requirements for their herbicidal activity against the root-growth of plants like Brassica campestris. researchgate.net

Computational prediction programs can also be used to forecast the potential biological action of novel compounds. For various triazole derivatives, these in silico tools have predicted high likelihoods for antiviral and antineoplastic (anti-cancer) properties, guiding further experimental research. researchgate.net These predictions are often based on the molecule's ability to interact with specific biological targets, such as enzymes involved in nucleic acid synthesis. researchgate.net

| Compound Class | Predicted/Correlated Biological Activity | Computational Method | Reference |

|---|---|---|---|

| 1,2,4-Triazolidine-3-thiones | Acetylcholinesterase (AChE) Inhibition | Molecular Docking & Chemoinformatics | nih.gov, epa.gov |

| 4-Methyl-1,2,4-triazole-thioethers | Herbicidal Activity | 3D-QSAR | researchgate.net |

| Fluorinated 1,2,3-triazoles | Antiviral and Antineoplastic Effects | PASS Prediction Program | researchgate.net |

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the synthesis of 1,2,4-triazolidin-3-one derivatives. These studies can map out the entire reaction pathway, identify intermediate structures, and characterize the high-energy transition states that connect them.

The synthesis of related heterocyclic systems, such as dihydro- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives, has been shown to proceed via multi-component reactions. researchgate.net In these reactions, several starting materials combine in a single step, often facilitated by a catalyst. researchgate.net The proposed mechanism for such syntheses typically involves a series of nucleophilic attacks and cyclization steps. researchgate.net

Furthermore, computational studies can investigate tautomeric equilibria, where a compound can exist in two or more interconvertible structural forms. For some complex derivatives, a ring-ring tautomeric equilibrium has been observed between an isoxazolidine (B1194047) structure and a 1,2,4-triazolidine structure, with the balance between the forms depending on the solvent. researchgate.net Theoretical analysis helps to determine the relative stability of these tautomers and the energy barriers for their interconversion.

Thermodynamic and Kinetic Parameters of Reactions

For example, theoretical work on the 1,2,3-triazole ring, a related structure, has shown that the cycloreversion reaction (the "unclicking" of the ring) has a high activation barrier of approximately 70 kcal/mol, indicating that the ring is kinetically stable under normal conditions. nih.gov Studies on the thermal decomposition of energetic derivatives of other triazole-containing fused rings have calculated the activation energies for these processes, which were found to be in the range of 129.0 kJ/mol to 292.2 kJ/mol. mdpi.com

The protonation of 1,2,4-triazoline-3-thiones in acidic media has also been investigated to determine thermodynamic constants like pKBH+. scispace.comresearchgate.net This value quantifies the basicity of the compound and is crucial for understanding its behavior in different pH environments. These studies confirm that the protonation process most likely occurs on the thiourea (B124793) fragment of the heterocyclic ring. scispace.comresearchgate.net

| Process | Compound System | Parameter | Calculated Value | Reference |

|---|---|---|---|---|

| Thermal Decomposition | Azolotetrazine Derivative (TTDA) | Activation Energy (Ea) | 129.0 kJ/mol | mdpi.com |

| Thermal Decomposition | Azolotetrazine Derivative (DNTT) | Activation Energy (Ea) | 292.2 kJ/mol | mdpi.com |

| Cycloreversion | 1,2,3-Triazole Ring | Activation Barrier | ~70 kcal/mol | nih.gov |

| Protonation | 1,2,4-Triazoline-3-thiones | pKBH+ | Determined via various methods | scispace.com, researchgate.net |

Exploration of Biological Activities and Molecular Interactions Mechanism Focused

General Biological Significance of Triazolidine (B1262331) Scaffolds

The 1,2,4-triazole (B32235) nucleus is a fundamental heterocyclic structure that forms the core of a wide array of compounds with significant therapeutic value. Derivatives of triazole, including the triazolidine scaffold, have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities. These compounds are integral to a variety of medicinal agents and natural products, demonstrating a broad spectrum of pharmacological effects. The versatility of the triazolidine ring allows for structural modifications that can modulate its biological profile, making it a privileged scaffold in drug discovery.

The biological importance of triazolidine derivatives is underscored by their wide range of applications as antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antiviral, and antineoplastic agents. The ability of the triazole nucleus to interact with various biological targets is a key factor in its therapeutic success. This has led to the development of numerous drugs containing this moiety for a variety of clinical uses. The ongoing research into triazolidine-based compounds continues to reveal new therapeutic potentials, solidifying the significance of this scaffold in the development of novel pharmaceutical agents.

Antimicrobial Activities (Focus on Mechanism and Target Organisms)

Derivatives of 1,2,4-triazolidin-3-one have demonstrated significant antimicrobial properties, with notable activity against both bacteria and fungi. The structural features of these compounds allow for interactions with specific microbial targets, leading to the inhibition of growth or cell death.

The antibacterial potential of this compound derivatives has been particularly noted against multidrug-resistant pathogens like Acinetobacter baumannii. neliti.comacs.orgnih.gov Certain 1,2,4-triazolidine-3-thiones have been identified as narrow-spectrum antibiotics with potent activity against multiple strains of this challenging Gram-negative bacterium. neliti.comacs.orgnih.gov

Furthermore, various derivatives of the 1,2,4-triazole scaffold have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netnih.govturkjps.org These compounds represent a promising avenue for the development of new antitubercular agents, which are urgently needed to combat the rise of drug-resistant tuberculosis strains. researchgate.netnih.govturkjps.org The lipophilicity and electronic parameters of these molecules can be modulated to enhance their antimycobacterial efficacy. nih.gov

The antifungal activity of 1,2,4-triazole derivatives is well-established, with several clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole, containing this core structure. ekb.egnih.gov Derivatives of this compound have also shown promising antifungal activity against a range of fungal pathogens, including various species of Candida. nih.govekb.egnih.gov The structural similarities to existing azole antifungals suggest that these compounds may share a common mechanism of action. The development of novel triazole derivatives continues to be a key strategy in the search for more effective and less toxic antifungal therapies. ekb.egnih.gov

The antimicrobial mechanism of this compound derivatives varies depending on the target organism. In the case of its antibacterial activity against Acinetobacter baumannii, evidence suggests that 1,2,4-triazolidine-3-thiones may act by inhibiting a long-chain fatty acid elongation pathway. escholarship.orgescholarship.org This pathway is crucial for maintaining the integrity of the bacterial cell membrane. escholarship.orgescholarship.org The bacteriostatic effect of these compounds can be reversed by the addition of exogenous unsaturated fatty acids, further supporting the proposed mechanism of interference with fatty acid metabolism. escholarship.orgescholarship.org

The antifungal mechanism of action for many 1,2,4-triazole derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov These compounds target and inhibit the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. nih.gov Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, inhibition of fungal growth.

Anticancer and Antiproliferative Activities (Focus on Cellular Targets and Pathways)

The 1,2,4-triazole scaffold is a key feature in a number of compounds exhibiting anticancer and antiproliferative properties. These derivatives have been shown to induce cytotoxic effects in a variety of cancer cell lines through diverse mechanisms of action.

Derivatives of this compound and related triazole compounds have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines. The antiproliferative effects are often dose-dependent, with some compounds exhibiting high potency.

| Compound/Derivative Class | Cancer Cell Line | Reported Activity |

|---|---|---|

| YSY01A (a proteasome inhibitor) | MGC-803 | IC50 of 8.9 nM medchemexpress.com |

| Coumarin–triazole hybrids | MCF-7 (breast cancer) | IC50 values as low as 2.66 µM nih.gov |

| Fluorinated thiazolidinols | A549 (lung cancer) | Exhibited potent anticancer activity rsc.org |

| YSY01A | MCF-7 | IC50 of 5.2 nM medchemexpress.com |

| YSY01A | A549 | IC50 of 9.2 nM medchemexpress.com |

Studies have shown that the antiproliferative activity of these compounds can be influenced by the nature of the substituents on the triazole ring. For instance, the presence of certain aromatic or heterocyclic moieties can enhance the cytotoxic effects. The mechanisms underlying this cytotoxicity are often multifaceted, involving the modulation of key cellular pathways that regulate cell growth, proliferation, and survival. Research has indicated that some fluorinated thiazolidinol derivatives can induce cell death in A549 lung cancer cells by inhibiting the PI3K/Akt/mTOR and MEK/ERK signaling pathways. rsc.org These pathways are critical for cell proliferation and are often dysregulated in cancer. Furthermore, some triazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can be achieved through the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. The ability of these compounds to selectively target cancer cells while minimizing toxicity to normal cells is a key area of ongoing research.

Structure-Activity Relationships (SAR) for Antiproliferative Effects

Derivatives of the 1,2,4-triazole scaffold have demonstrated significant antiproliferative activity, with research identifying key structural features that govern their potency. The substitution pattern on the triazole ring and associated moieties plays a crucial role in modulating cytotoxic effects against various cancer cell lines.

For instance, in a series of 1,2,3-triazole/1,2,4-triazole hybrids, the substitution on the triazole ring was critical for activity. nih.gov Compounds featuring specific substitutions demonstrated potent antiproliferative effects against four different cancer cell lines, with GI50 values in the nanomolar range, comparable to the reference drug Erlotinib. nih.gov Similarly, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed that the nature of the substituent at the R4 position of the triazole ring significantly influenced potency. mdpi.comnih.gov Derivatives with a phenyl group at this position were found to be more potent than those with a methyl group, highlighting the importance of an aromatic substituent for enhanced antiproliferative action. mdpi.comnih.gov Compound 3h from this series, which includes a phenyl ring on the triazole moiety, was the most potent derivative with a GI50 value of 22 nM, making it 1.5-fold more potent than erlotinib. mdpi.com

Furthermore, novel C-nucleosides incorporating a 1,2,3-triazole ring linked to an isoxazolidine (B1194047) system have been investigated. researchgate.net Certain compounds in this series exhibited a notable antiproliferative effect, with growth inhibition reaching up to 56% in the SH-SY5Y human neuroblastoma cell line after 72 hours of incubation at a 100 µM concentration. researchgate.net

| Compound Series | Key Structural Features | Tested Cell Lines | Observed Activity (GI50) | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole/1,2,4-Triazole Hybrids (e.g., 6b ) | Hybrid structure with specific substitutions | Four cancer cell lines | 35 nM | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (e.g., 3h ) | Phenyl group on triazole moiety | Four cancer cell lines | 22 nM | mdpi.comnih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (e.g., 3c ) | Methyl group on triazole moiety | Four cancer cell lines | 39 nM | mdpi.com |

| Triazolyl Isoxazolidine C-Nucleosides (e.g., 17b ) | C-nucleoside structure | HepG2, HT-29, SH-SY5Y | ~50-56% inhibition at 100 µM | researchgate.net |

Enzyme Inhibition

A primary mechanism through which this compound derivatives exert their biological effects is the inhibition of specific enzymes critical to pathological processes.

Aromatase

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-dependent breast cancer. researchgate.net Non-steroidal aromatase inhibitors often feature a heterocyclic ring, such as 1,2,4-triazole, which coordinates with the heme iron atom in the enzyme's active site. researchgate.netresearchgate.net Novel hybrids of 1,2,3-triazole and 1,2,4-triazole have been designed as potent aromatase inhibitors. nih.gov Certain compounds from this series, 6a and 6b , exhibited significant inhibitory action with IC50 values of 0.12 µM and 0.09 µM, respectively, which were more potent than the reference ketoconazole (B1673606) (IC50 = 2.6 µM). nih.gov Another study on benzimidazole-triazolothiadiazine derivatives identified compound 5e as a potent aromatase inhibitor with an IC50 of 0.032 µM, comparable to the clinically used drug letrozole (B1683767) (IC50 = 0.024 µM). researchgate.net Molecular docking studies suggest this high affinity is due to interactions, including π-π stacking with the heme molecule and hydrogen bonding with key residues like Ser314. researchgate.net

Acetylcholinesterase (AChE)